(2-Iodoethyl)benzene CAS number
(2-Iodoethyl)benzene CAS number
An In-depth Technical Guide to (2-Iodoethyl)benzene
CAS Number: 17376-04-4[1][2][3][4][5]
Introduction
(2-Iodoethyl)benzene, also known as 2-phenylethyl iodide, is a halogenated hydrocarbon with the chemical formula C₈H₉I.[4] It serves as a crucial reagent and building block in organic synthesis. Its utility is particularly noted in the preparation of specialized molecules for materials science and medicinal chemistry, including organic-inorganic hybrid perovskites and potent antiviral agents.[3][6] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, key reactions, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
The fundamental properties of (2-Iodoethyl)benzene are summarized below. This data is essential for its handling, characterization, and use in synthetic procedures.
Table 1: Physicochemical Properties of (2-Iodoethyl)benzene
| Property | Value | Reference(s) |
| CAS Number | 17376-04-4 | [1][2][3][4][5] |
| Molecular Formula | C₈H₉I | [1][4] |
| Molecular Weight | 232.06 g/mol | [3][5] |
| Appearance | Colorless to red/green clear liquid | [1][7] |
| Density | 1.603 g/mL at 25 °C | [2][5][6] |
| Boiling Point | 122-123 °C at 13 mmHg | [2][3][5] |
| Refractive Index (n20/D) | 1.601 | [2][3][5] |
| Flash Point | 230 °F (110 °C) | [1] |
| EINECS Number | 241-541-4 | [1] |
Table 2: Spectroscopic Data of (2-Iodoethyl)benzene
| Spectroscopy Type | Key Absorptions / Signals | Reference(s) |
| ¹H NMR | Spectral data available | [8][9] |
| ¹³C NMR | Spectral data available | [1][9] |
| Mass Spectrometry (MS) | Spectral data available; top m/z peak at 105 | [4][9][10] |
| Infrared (IR) Spectroscopy | Spectral data available | [9][10][11][12] |
Experimental Protocols
Detailed methodologies for the synthesis of (2-Iodoethyl)benzene and its subsequent use in a key reaction are provided below.
Synthesis of (2-Iodoethyl)benzene via Finkelstein Reaction
The Finkelstein reaction is a well-established Sₙ2 reaction that converts alkyl chlorides or bromides into alkyl iodides using an alkali metal iodide in a suitable solvent.[2][3][5] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.[2]
Reaction: C₆H₅CH₂CH₂Br + NaI → C₆H₅CH₂CH₂I + NaBr(s)
Materials:
-
2-Phenylethyl bromide
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium iodide (1.5 equivalents) and anhydrous acetone.
-
Stir the mixture to dissolve the sodium iodide.
-
Add 2-phenylethyl bromide (1.0 equivalent) to the flask.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. The formation of a white precipitate (NaBr) will be observed.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (2-Iodoethyl)benzene.
-
Purify the product by vacuum distillation to obtain pure (2-Iodoethyl)benzene.
Nucleophilic Substitution with Thiourea
(2-Iodoethyl)benzene is a versatile substrate for Sₙ2 reactions.[12][13] A key application is its reaction with nucleophiles like thiourea to form isothiouronium salts, which are precursors to thiols and other sulfur-containing compounds. These have applications in materials science, for example, in the synthesis of organic-inorganic hybrid perovskites like [C₆H₅CH₂CH₂SC(NH₂)₂]₃PbI₅.[14][15]
Reaction: C₆H₅CH₂CH₂I + S=C(NH₂)₂ → [C₆H₅CH₂CH₂SC(NH₂)₂]⁺I⁻
Materials:
-
(2-Iodoethyl)benzene
-
Thiourea
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve (2-Iodoethyl)benzene (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add thiourea (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, reduce the volume of ethanol under reduced pressure.
-
Add diethyl ether to the concentrated solution to induce precipitation of the isothiouronium salt.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterize the resulting 2-(2-phenylethyl)isothiouronium iodide salt by NMR and MS.
Applications in Drug Development: Antiviral Agents
(2-Iodoethyl)benzene is a precursor for the synthesis of dioxane-based antiviral agents that show efficacy against the Sindbis virus (SINV), a member of the alphavirus genus.[1][16]
Mechanism of Action: Capsid Inhibition
The crystal structure of the Sindbis virus capsid protein (CP) reveals a hydrophobic binding pocket that can be occupied by small molecules like dioxane.[1][16] The viral capsid is essential for multiple stages of the viral life cycle, including the recognition and packaging of the viral RNA genome, assembly of the nucleocapsid, and interaction with viral glycoproteins during budding.[9]
Capsid inhibitors function by binding to the CP and disrupting its function.[17] This can occur through several mechanisms:
-
Inhibition of Assembly: The inhibitor can prevent the proper oligomerization of capsid proteins, leading to the formation of non-functional or incomplete viral particles.[17]
-
Destabilization: The binding of the inhibitor can destabilize the assembled capsid, preventing the successful packaging of the viral genome.
-
Stabilization: Conversely, the inhibitor can overly stabilize the capsid, preventing its necessary disassembly (uncoating) after entering a host cell, which is required to release the viral genome for replication.[17]
The dioxane-based molecules synthesized from (2-Iodoethyl)benzene precursors are designed to target the hydrophobic pocket of the SINV capsid protein, thereby inhibiting viral replication.[1][16]
Biological Activity Data
While (2-Iodoethyl)benzene itself is not the active agent, its derivatives are crucial for synthesizing antiviral compounds. The following table presents the activity of dioxane-based compounds whose synthesis is enabled by precursors derived from (2-Iodoethyl)benzene chemistry.
Table 3: Antiviral Activity of Dioxane-Based SINV Inhibitors
| Compound | EC₅₀ (μM) | CC₅₀ (μM) | Description | Reference(s) |
| Bis-dioxane (R,R linker) | 14 | >1000 | Designed target compound linking two dioxane molecules. | [1][16] |
| (R)-2-hydroxymethyl-[1][4]dioxane | 3.4 | >1000 | A synthetic intermediate that showed surprisingly high activity. | [1] |
| Bis-dioxane (S,S linker) | Inactive | >1000 | Enantiomer of the active compound, demonstrating stereospecificity. | [1] |
| Bis-dioxane (meso linker) | Inactive | >1000 | Meso diastereomer, also inactive. | [1] |
*EC₅₀ (Half-maximal Effective Concentration): Concentration of the compound that results in a 50% reduction in virus production. *CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of the compound that causes 50% growth inhibition of uninfected host cells.
Safety and Handling
(2-Iodoethyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a combustible liquid.[5][6] For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(2-Iodoethyl)benzene is a valuable chemical intermediate with well-defined physical and spectroscopic properties. Its primary utility lies in its ability to undergo nucleophilic substitution reactions, making it a key starting material for the synthesis of complex molecules. Its role in the development of capsid-targeting antiviral agents for the Sindbis virus highlights its importance in modern drug discovery and development, providing a scaffold for creating compounds with high efficacy and low cytotoxicity. The experimental protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
References
- 1. Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
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- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
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- 10. Benzene, (2-iodoethyl)- [webbook.nist.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
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- 15. [PDF] Preparation and Characterization of [C6H5CH2 NH3]2PbI4, [C6H5CH2CH2SC(NH2)2]3 PbI5 and [C10H7CH2NH3]PbI3 Organic-Inorganic Hybrid Compounds | Semantic Scholar [semanticscholar.org]
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